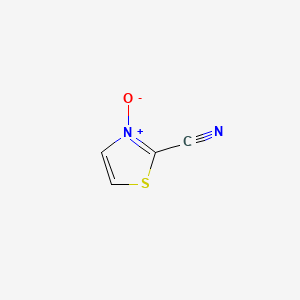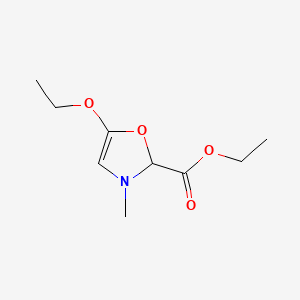![molecular formula C24H27N5O3 B568730 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline CAS No. 1798006-07-1](/img/new.no-structure.jpg)
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but they likely involve the modulation of cyclic AMP (cAMP) levels and inhibition of phosphodiesterases .
Comparaison Avec Des Composés Similaires
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can be compared to other methylxanthines, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases like asthma and COPD.
Caffeine: A stimulant commonly found in coffee and tea, known for its psychoactive effects.
Aminophylline: A compound used in the treatment of asthma and other respiratory conditions.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other methylxanthines .
Propriétés
Numéro CAS |
1798006-07-1 |
|---|---|
Formule moléculaire |
C24H27N5O3 |
Poids moléculaire |
433.512 |
Nom IUPAC |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3 |
Clé InChI |
OWTGIALADFYOBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


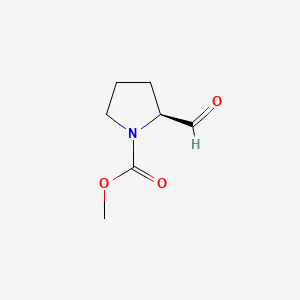
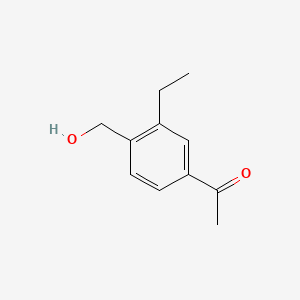
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
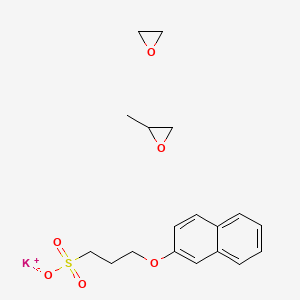
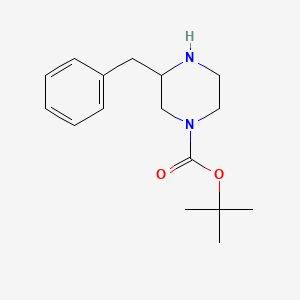
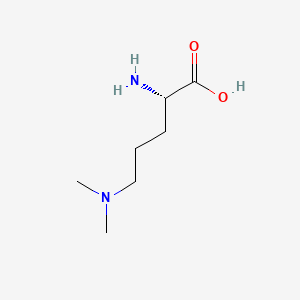
![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)
